
4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound with a complex structure that incorporates various functional groups including a benzyloxy group, a carbamoylphenyl group, a fluorophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by functional group modifications to introduce the benzyloxy, carbamoylphenyl, and fluorophenyl groups. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to enhance efficiency, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl derivative.
Reduction: The carbonyl groups within the compound can be reduced to corresponding alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide or alkoxide under basic conditions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been investigated for its potential pharmacological properties. Studies suggest that it might interact with specific enzymes or receptors, showing promise as a lead compound for drug development.
Medicine
In medicine, the compound's structure suggests potential applications in designing drugs for treating diseases like cancer or inflammation. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological evaluation.
Industry
Industrially, the compound could be utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of polymers or other advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and fluorophenyl groups may enhance binding affinity and specificity, while the pyrazole carboxamide core could contribute to the compound's stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-N-(4-carbamoylphenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
4-(Methoxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to its similar compounds, 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide stands out due to the presence of the benzyloxy group which can participate in unique chemical reactions and enhance the compound's overall pharmacological profile. Its fluorophenyl group further adds to its uniqueness by providing specific electronic properties that influence its reactivity and biological interactions.
There's your deep dive into the world of this compound. What do you think?
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-18-8-12-20(13-9-18)29-14-21(32-15-16-4-2-1-3-5-16)22(28-29)24(31)27-19-10-6-17(7-11-19)23(26)30/h1-14H,15H2,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQLQGSMESCWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzylcarbamothioyl)-N-[4-(butan-2-yl)phenyl]formamide](/img/structure/B2515501.png)
![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
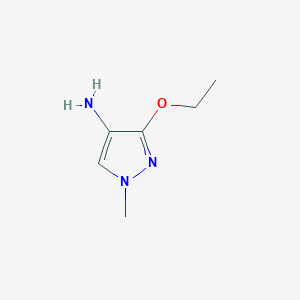
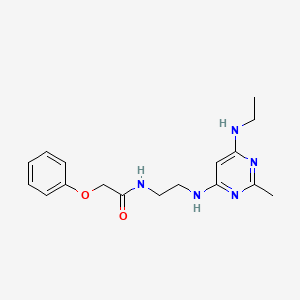
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
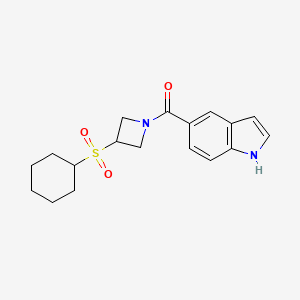
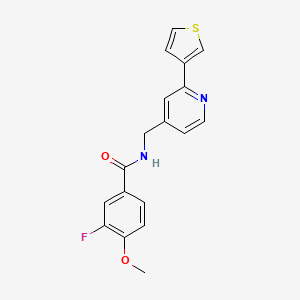
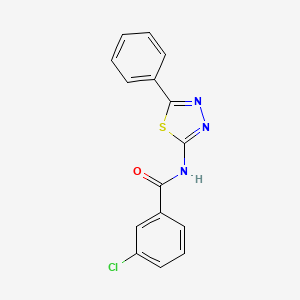
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2515523.png)
